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Compound of Interest

Compound Name: 2-Methyl-2-morpholinopropanal

Cat. No.: B099962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and
spectrometric data for 2-Methyl-2-morpholinopropanal (CAS No. 16042-91-4). Due to the
limited availability of published experimental spectra for this specific compound, this document
outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics based on the analysis of its functional groups. Detailed,
generalized experimental protocols for the acquisition of such data for aldehydic compounds
are also presented to facilitate laboratory investigation.

Chemical Structure and Expected Spectroscopic
Features

2-Methyl-2-morpholinopropanal possesses a unique structure combining an aldehyde, a
tertiary amine within a morpholine ring, and a quaternary carbon. These features will give rise
to a distinct spectroscopic fingerprint.

Diagram of 2-Methyl-2-morpholinopropanal Structure
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Caption: Molecular structure of 2-Methyl-2-morpholinopropanal highlighting key carbons.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Expected *H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the
morpholine ring protons, and the methyl protons.

Expected Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)

Aldehyde (-CHO) 9.0-10.0 Singlet (s) 1H
Morpholine (-N-CH2- Triplet (t) or Multiplet

P ( ’ 3.5-38 plet () P 4H
CH2-O-) (m)
Morpholine (-N-CH=- Triplet (t) or Multiplet

P ( i 24-28 plet® P 4H
CH2-O-) (m)
Methyl (-C(CHs)z2) 1.0-15 Singlet (s) 6H

Expected *C NMR Data

The carbon NMR spectrum will be characterized by a downfield signal for the aldehyde
carbonyl carbon and signals for the aliphatic carbons.

Carbon Assignment Expected Chemical Shift (5, ppm)
Aldehyde Carbonyl (-CHO) 190 - 205

Morpholine (-N-CH2-CHz-O-) 65-75

Morpholine (-N-CH2-CH2-O-) 45 - 55

Quaternary Carbon (-C(CHs)2) 40 - 50

Methyl Carbons (-C(CHs)z) 20- 30
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Experimental Protocol for NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 2-Methyl-2-morpholinopropanal in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

e Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field strength

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Spectral Width: 0-12 ppm

Instrument Parameters (*3C NMR):

e Spectrometer: 100 MHz or higher

e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

e Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-5 seconds

e Number of Scans: 1024 or more, depending on sample concentration

e Spectral Width: 0-220 ppm
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Methyl-2-morpholinopropanal is expected to show characteristic absorption
bands for the aldehyde and the C-N and C-O bonds of the morpholine ring.

Expected IR AbsorptionData @@

Expected Absorption Range

Functional Group Intensity
(cm~)

C-H stretch (aldehyde) 2850 - 2750 (often two bands) Medium

C=0 stretch (aldehyde) 1740 - 1720 Strong

C-N stretch (amine) 1250 - 1020 Medium

C-O stretch (ether) 1150 - 1085 Strong

C-H bend (alkane) 1470 - 1365 Medium

Experimental Protocol for IR Spectroscopy (Attenuated
Total Reflectance - ATR)

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.
e Record a background spectrum of the empty ATR accessory.
o Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

o Apply pressure using the ATR pressure arm to ensure good contact between the sample and

the crystal.

e Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality

spectrum.

o Clean the crystal thoroughly after the measurement.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Expected Mass Spectrometry Data

The electron ionization (El) mass spectrum is expected to show the molecular ion peak and
several characteristic fragment ions.

m/z Value Proposed Fragment Identity Fragmentation Pathway
157 [M]* (Molecular lon)
128 [M - CHOJ* Loss of the formyl radical

Cleavage of the bond between
100 [M - C(CH3)2CHO]* the quaternary carbon and the

morpholine ring

Fragmentation of the

86 [Morpholine - H]* o

morpholine ring

Cleavage of the bond between
57 [C(CH3)2CHQO]* the quaternary carbon and the

morpholine ring

Experimental Protocol for Mass Spectrometry (Electron
lonization - EIl)

Sample Introduction (Direct Inlet or GC-MS):

o Direct Inlet: A small amount of the sample is placed in a capillary tube and introduced directly
into the ion source. The sample is heated to induce vaporization.

e Gas Chromatography (GC-MS): The sample is dissolved in a volatile solvent and injected
into the GC. The compound is separated from the solvent and other impurities before

entering the mass spectrometer.
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Mass Spectrometer Parameters:

lonization Mode: Electron lonization (El)

Electron Energy: 70 eV

lon Source Temperature: 150-250 °C

Mass Range: 40-400 amu

Scan Speed: 1 scan/second

Workflow and Data Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: A generalized workflow for chemical structure elucidation using spectroscopic
methods.

« To cite this document: BenchChem. [Spectroscopic and Spectrometric Profiling of 2-Methyl-
2-morpholinopropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b099962#spectroscopic-data-nmr-ir-ms-of-2-methyl-2-
morpholinopropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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